Superior cAMP Accumulation Potency of AM(1-52) Compared to Truncated AM(13-52) and Amylin in Human SK-N-MC Cells
In a direct head-to-head comparison in cultured human neuroblastoma SK-N-MC cells, full-length human AM(1-52) stimulated cAMP accumulation with an EC50 of 18.1 ± 2.6 nM [1]. This was 2.8-fold more potent than the truncated fragment AM(13-52), which had an EC50 of 51.3 ± 9.0 nM, and 51-fold more potent than human amylin, which had an EC50 of 925 ± 159 nM [1]. The N-terminal 12-amino acid sequence present in AM(1-52) but absent in AM(13-52) is thus critical for optimal receptor coupling and downstream signaling efficiency [1].
| Evidence Dimension | cAMP accumulation potency (EC50) |
|---|---|
| Target Compound Data | 18.1 ± 2.6 nM |
| Comparator Or Baseline | hADM(13-52): 51.3 ± 9.0 nM; Human amylin: 925 ± 159 nM; hCGRP-I: 0.40 ± 0.05 nM |
| Quantified Difference | 2.8-fold more potent than AM(13-52); 51-fold more potent than amylin; 45-fold less potent than hCGRP-I |
| Conditions | Human neuroblastoma SK-N-MC cells; cAMP accumulation assay |
Why This Matters
Researchers investigating AM-mediated cAMP signaling must use the full-length peptide to achieve physiologically relevant potency, as truncated forms require >2.8-fold higher concentrations to elicit equivalent responses, significantly impacting experimental design and cost.
- [1] Zimmermann U, Fischer JA, Muff R. Adrenomedullin and calcitonin gene-related peptide interact with the same receptor in cultured human neuroblastoma SK-N-MC cells. Peptides. 1995;16(3):421-4. PMID: 7651894. View Source
